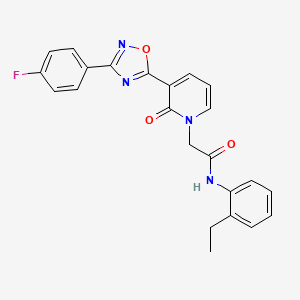

N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c1-2-15-6-3-4-8-19(15)25-20(29)14-28-13-5-7-18(23(28)30)22-26-21(27-31-22)16-9-11-17(24)12-10-16/h3-13H,2,14H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIARKROVLYAEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, detailing research findings, case studies, and relevant data.

Chemical Composition

- Molecular Formula : C22H19FN4O2

- Molecular Weight : 390.42 g/mol

- CAS Number : Not available

Structural Features

The compound consists of several functional groups:

- Oxadiazole Ring : Known for its biological activity, particularly in antitumor and antimicrobial properties.

- Pyridine Derivative : Often linked to various pharmacological effects.

- Fluorophenyl Group : The presence of fluorine can enhance biological activity through improved binding affinity.

Antitumor Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation effectively.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 | Jurkat |

| Compound B | 1.98 | HT29 |

| This compound | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The oxadiazole derivatives have been studied for their antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances the compound's efficacy against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study assessing the antibacterial activity of oxadiazole derivatives, this compound was tested against:

- Staphylococcus aureus

- Escherichia coli

Results showed promising inhibition zones compared to standard antibiotics, indicating potential for further development into therapeutic agents.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells, leading to cell death.

Q & A

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, and what reagents/conditions are critical?

- Methodological Answer : The synthesis typically involves multi-step routes starting with precursor molecules containing oxadiazole and pyridinone moieties. Key steps include:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using nitrile and hydroxylamine derivatives under reflux in solvents like ethanol or DMF .

- Acetylation : Coupling the pyridinone core with the 2-ethylphenylacetamide group via nucleophilic substitution, often requiring catalysts (e.g., DMAP) and bases (e.g., K₂CO₃) in anhydrous DCM .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product .

Critical parameters include temperature control (60–100°C for cyclocondensation), inert atmospheres (N₂/Ar) for moisture-sensitive steps, and stoichiometric precision to minimize side products .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridinone carbonyl at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-F stretch at 1220–1150 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities; however, solubility challenges may require co-crystallization agents .

Q. What preliminary biological assays are recommended to assess therapeutic potential?

- Methodological Answer :

- In vitro screening :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 for anti-inflammatory potential) .

- Solubility and Stability : PBS/DMSO solubility tests and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to enhance efficiency .

- Solvent Optimization : Replace DMF with DMAc or THF to reduce side reactions; use microwave-assisted synthesis for faster cyclocondensation .

- Real-Time Monitoring : Employ LC-MS or TLC to track intermediate formation and adjust reaction time/temperature dynamically .

- Byproduct Analysis : Use HPLC to identify impurities (e.g., unreacted fluorophenyl precursors) and refine purification protocols .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals (e.g., distinguishing pyridinone C=O from acetamide C=O) .

- Isotopic Labeling : Synthesize ¹⁵N/¹³C-labeled analogs to confirm ambiguous peaks in complex regions (e.g., oxadiazole N-atom environments) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ADF) .

- Collaborative Reproducibility : Cross-validate data with independent labs to rule out instrumentation artifacts .

Q. What strategies are effective for SAR studies targeting this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-Cl or 4-Br; vary ethylphenyl with methyl/methoxy groups) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., oxadiazole’s role in H-bonding with enzyme active sites) .

- Data-Driven SAR : Cluster bioactivity data (e.g., PCA analysis) to correlate substituent electronegativity/logP with potency .

- In Silico Toxicity Prediction : Apply ADMET tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental biological activity data?

- Methodological Answer :

- Replicate Assays : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) .

- Target Validation : Confirm target engagement via SPR or ITC to rule off-target effects .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., oxadiazole-pyridinone hybrids) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.